1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole - 1342268-71-6

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Catalog Number: EVT-3068882
CAS Number: 1342268-71-6
Molecular Formula: C8H12N2O
Molecular Weight: 152.197
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of Transforming Growth Factor Beta (TGF-beta) Type I Receptor (ALK5): This mechanism is implicated in the antifibrotic activity of specific derivatives, particularly in models of liver and renal fibrosis [].
  • Inhibition of Phosphodiesterase 4 (PDE4): This mechanism contributes to the anti-inflammatory effects of certain derivatives, impacting the production of tumor necrosis factor-α and reducing pulmonary neutrophilia [].
  • Antagonism of CCR5 Receptor: Specific derivatives act as CCR5 antagonists, potentially impacting immune cell trafficking and HIV infection [].
  • Inhibition of 5-Lipoxygenase (5-LO): This mechanism underlies the potential anti-inflammatory effects of certain derivatives, influencing the production of leukotrienes [].
  • Bromodomain Inhibition: Some derivatives show activity as bromodomain inhibitors, potentially impacting gene transcription and epigenetic regulation [, ].
Physical and Chemical Properties Analysis
  • Lipophilicity (log D): Adjustments to the molecule's structure, like replacing a methoxy group with a carboxamide, can significantly impact lipophilicity, influencing its distribution and pharmacokinetic properties [].
  • Metabolic Stability: Structural modifications, such as introducing specific substituents, can enhance metabolic stability, leading to fewer metabolites and potentially improved bioavailability [].
Applications
  • Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory agents through mechanisms like PDE4 inhibition [] and 5-LO inhibition [].
  • Antifibrotic Agents: Specific derivatives demonstrate antifibrotic activity, particularly in models of liver and renal fibrosis, potentially through the inhibition of ALK5 [].
  • Anti-diabetic Agents: Some derivatives exhibit moderate anti-diabetic activity in animal models [].
  • CCR5 Antagonists: Derivatives have been developed as CCR5 antagonists, potentially impacting processes related to immune cell trafficking [].
  • Analgesics: Certain derivatives demonstrate analgesic effects in animal models of pain, potentially through mechanisms involving the NO/cGMP pathway and potassium channels [, ].
  • Antibacterial Agents: Some derivatives show promising antibacterial activity against various bacterial strains [].
  • Anticancer Agents: Derivatives have demonstrated antiproliferative activity against cancer cell lines, suggesting potential as anticancer agents [].

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta (TGF-beta) type I receptor (ALK5) inhibitor. [] Studies demonstrate its effectiveness in reducing collagen expression in both acute liver and renal fibrosis models. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives

Compound Description: This series of compounds incorporates a pyrazole ring linked to a sugar moiety, aiming to develop novel antidiabetic agents. [] Some derivatives showed moderate antidiabetic activity comparable to the standard drug remogliflozin. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with promising anti-inflammatory activity and an improved therapeutic index compared to earlier PDE4 inhibitors. [] EPPA-1 demonstrated reduced emetogenicity, a common side effect of PDE4 inhibitors. []

Compound Description: This series of compounds was designed to develop improved radioligands for imaging brain CB1 receptors using positron emission tomography (PET). [] This research stemmed from the known CB1 receptor binding activity of rimonabant. Modifications aimed to enhance metabolic stability and reduce lipophilicity. []

Relevance: While not directly containing the 1H-pyrazole moiety, these derivatives are considered structurally related to 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole due to the presence of the tetrahydro-2H-pyran ring system. The 4-cyano substitution on the tetrahydropyran ring is a key modification compared to the target compound. Furthermore, the presence of the 1,5-diarylpyrazole-3-carboxamide moiety contributes to their affinity for CB1 receptors and, in some cases, the 18 kDa translocator protein (TSPO). []

3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide

Compound Description: This compound represents a highly ligand-efficient and efficacious Janus kinase 1 (JAK1) selective inhibitor. [] It exhibits favorable pharmacokinetic properties and was deemed suitable for clinical evaluation as a potential therapeutic agent. []

Relevance: This compound shares the 1H-pyrazole and tetrahydro-2H-pyran structural features with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The presence of a cyano group and a carboxamide substituent on the tetrahydropyran and pyrazole rings, respectively, as well as a (4-chloro-3-methoxyphenyl)amino group, distinguish it from the target compound and contribute to its JAK1 inhibitory activity. []

(±)-(2,4,6-cis)-4-Chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP)

Compound Description: CTHP exhibits significant antihyperalgesic effects in mice, reducing pain in various chemical and thermal models. [] The study suggests its mechanism of action involves the NO/cGMP/KATP pathway and the κ-opioid receptor. []

Tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one derivatives

Compound Description: This series of compounds acts as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. [] Introducing substituents on the pyrrole ring significantly increased their inhibitory potency. []

Relevance: Although lacking the pyrazole ring, these derivatives share the tetrahydro-2H-pyran-2-one moiety with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The presence of the pyrrole ring and its substituents, along with the hydroxyl group on the tetrahydropyran ring, differentiates them from the target compound and contributes to their HMG-CoA reductase inhibitory activity. []

N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist, demonstrating potential for treating obesity by reducing body weight and food intake in a diet-induced obese rat model. []

Properties

CAS Number

1342268-71-6

Product Name

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

IUPAC Name

1-(oxan-4-yl)pyrazole

Molecular Formula

C8H12N2O

Molecular Weight

152.197

InChI

InChI=1S/C8H12N2O/c1-4-9-10(5-1)8-2-6-11-7-3-8/h1,4-5,8H,2-3,6-7H2

InChI Key

WAGVYTPQQZVQJF-UHFFFAOYSA-N

SMILES

C1COCCC1N2C=CC=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.